molecular formula C23H24N2O3S B2622921 4-(3,5-Dimethylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline CAS No. 1359085-99-6

4-(3,5-Dimethylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline

Cat. No.: B2622921
CAS No.: 1359085-99-6
M. Wt: 408.52
InChI Key: FDEKWJBTZFGKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a quinoline derivative featuring a 3,5-dimethylbenzenesulfonyl group at position 4 and a piperidine-1-carbonyl moiety at position 2. Quinoline scaffolds are widely explored in medicinal chemistry due to their versatility in binding biological targets, such as kinases and enzymes. The sulfonyl group enhances metabolic stability and solubility, while the piperidine-carbonyl moiety contributes to conformational flexibility and target interaction .

Properties

IUPAC Name

[4-(3,5-dimethylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-16-12-17(2)14-18(13-16)29(27,28)22-19-8-4-5-9-21(19)24-15-20(22)23(26)25-10-6-3-7-11-25/h4-5,8-9,12-15H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEKWJBTZFGKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Piperidine Carbonylation:

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, blocking receptor signaling, or altering gene expression.

Comparison with Similar Compounds

Key Observations:

  • Spiro vs.
  • Sulfonyl vs. Acyl Groups : The 3,5-dimethylbenzenesulfonyl group in the target compound likely improves metabolic stability over acylated analogs (e.g., ’s 1'-acyl derivatives), which are prone to esterase-mediated hydrolysis .
  • Piperidine-Carbonyl vs.

Pharmacological and Physicochemical Properties

Table 2: Functional Comparisons

Compound Solubility (Predicted) Metabolic Stability Target Affinity (Hypothetical)
Target Compound Moderate (sulfonyl) High Kinases, proteases
’s Acyl Derivatives Low (acyl) Low CNS targets (rigid spiro core)
’s Quinolones High (carboxylic acid) Moderate DNA gyrase (fluoroquinolone-like)
PKI-587 () Low (urea linker) Moderate PI3K/mTOR kinases

Key Findings:

  • Solubility : The target compound’s sulfonyl group may confer better aqueous solubility than PKI-587’s urea linker but less than ’s carboxylic acid derivatives .
  • Target Selectivity : Unlike PKI-587, which targets PI3K/mTOR via urea and triazine motifs, the target compound’s sulfonyl and piperidine-carbonyl groups may favor kinase or protease inhibition, akin to GSK-2126458 () .
  • Synthetic Challenges: highlights low molecular ion intensity in MS for acylated quinolines, suggesting that the target compound’s sulfonyl group may improve ionization efficiency .

Biological Activity

4-(3,5-Dimethylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

Chemical Structure and Properties

The compound's chemical formula is C23H24N2O3SC_{23}H_{24}N_{2}O_{3}S with a molecular weight of 396.57 g/mol. Its structure includes a quinoline core substituted with a piperidine carbonyl and a sulfonyl group, which may influence its solubility and bioactivity.

Biological Activity Overview

Recent studies have indicated that derivatives of quinoline compounds exhibit a range of biological activities, including antileishmanial, anticancer, and antimicrobial properties. The specific activity of 4-(3,5-Dimethylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline has not been extensively documented; however, related compounds show promise in these areas.

Antileishmanial Activity

A study focusing on quinoline-piperazine derivatives demonstrated significant antileishmanial activity against Leishmania donovani. Compounds in this class exhibited IC50 values ranging from 2.09 to 8.89 μM, with lower cytotoxicity compared to the standard drug miltefosine (IC50 9.25 ± 0.17 μM). Two specific compounds showed in vivo efficacy with inhibition rates of 56.32% and 49.29% against Leishmania donovani in golden hamsters at a daily dose of 50 mg/kg for five days .

Case Studies

  • Antileishmanial Efficacy : In vitro screening of quinoline derivatives revealed that certain modifications enhance activity against intracellular amastigotes of Leishmania donovani. The promising lead identified was Compound 33, which could serve as a prototype for further optimization in drug development .
  • Cytotoxicity Assessment : The selectivity index (SI) of the tested compounds indicated that they possess lower cytotoxicity compared to traditional treatments, suggesting a favorable therapeutic window for further development .

Table 1: Biological Activity of Related Quinoline Derivatives

Compound IDStructureIC50 (μM)CytotoxicityIn Vivo Efficacy (%)
Compound 33-2.09Low56.32
Compound 46-8.89Low49.29
Miltefosine-9.25ModerateN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.